molecular formula C5H5F3N2O B8007449 (1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol

(1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol

Cat. No.: B8007449
M. Wt: 166.10 g/mol
InChI Key: KHQNLZSFRHBBBS-UHFFFAOYSA-N
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Description

(1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with a methanol group at the fourth position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlor

Biological Activity

(1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it a candidate for various medicinal applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H5F3N2O\text{C}_5\text{H}_5\text{F}_3\text{N}_2\text{O}

Key Features:

  • Trifluoromethyl Group: Enhances binding affinity and specificity in biochemical interactions.
  • Hydroxymethyl Group: Can undergo oxidation to form reactive aldehydes or carboxylic acids, influencing its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including:

Cancer Type Cell Line IC50 (µM)
Lung CancerA5492.5
Breast CancerMDA-MB-2311.8
Colorectal CancerHCT1163.0
Prostate CancerLNCaP2.2

These results suggest that this compound may exhibit significant antiproliferative activity against multiple cancer types .

The mechanism by which this compound exerts its anticancer effects is primarily through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles that promote apoptosis in cancer cells .

Antioxidant Activity

The compound has also demonstrated antioxidant properties in various assays. For instance, in the ABTS radical scavenging assay, it showed moderate radical-binding activity, indicating potential applications in combating oxidative stress-related diseases .

Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, although specific data on this compound is limited .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives similar to this compound:

  • Synthesis and Evaluation of Trifluoromethyl Pyrazoles:
    A study synthesized a series of trifluoromethyl-substituted pyrazoles and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the pyrazole structure significantly influenced their anticancer activity .
  • Molecular Docking Studies:
    Molecular docking simulations have been employed to predict the binding affinities of this compound with target enzymes involved in cancer metabolism. These studies suggest strong interactions with key enzymes, which could lead to effective therapeutic strategies .

Properties

IUPAC Name

[1-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)10-2-4(3-11)1-9-10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQNLZSFRHBBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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